4,9,9-trimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Description
4,9,9-trimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a complex heterocyclic compound that belongs to the class of pyrimidoisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused pyrimidine and isoquinoline ring system, which contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
4,9,9-trimethyl-8,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-14(2)4-7-8(9(18)5-14)6-15-11-10(7)12(19)16-13(20)17(11)3/h6H,4-5H2,1-3H3,(H,16,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQATGICRJALBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9,9-trimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). This process allows the formation of the pyrimidoisoquinoline core with various substituents .
Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) . These methods provide access to the desired compound with high efficiency and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4,9,9-trimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
4,9,9-trimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,9,9-trimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent modulation of cellular processes . Additionally, its antiproliferative effects may be mediated through the inhibition of kinases like RAF kinase and P38 protein kinase .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,9,9-trimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione include other pyrimidoisoquinolines and pyrimidopyrimidines. These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the trimethyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets and pathways, making it a valuable compound for further research and development.
Biological Activity
4,9,9-Trimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a synthetic compound belonging to the class of pyrimido[4,5-c]isoquinolines. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal domains. The following sections will explore its synthesis methods, biological activity data, and case studies that highlight its efficacy.
Synthesis Methods
The compound can be synthesized through various methods including microwave-assisted synthesis and solvent-free multicomponent reactions. A notable approach involves the reaction of 6-aminopyrimidin-4(3H)-ones with dimedone under microwave irradiation. This method not only enhances yield but also reduces reaction time significantly.
Key Synthesis Parameters:
- Reagents: 6-aminopyrimidin-4(3H)-ones and dimedone.
- Method: Microwave-assisted synthesis.
- Yield: High yields reported in literature.
Antifungal Properties
Research has demonstrated that this compound exhibits significant antifungal activity. In vitro studies have shown effectiveness against dermatophytes and other fungal strains.
| Fungal Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Trichophyton rubrum | 18 | 100 |
| Candida albicans | 15 | 100 |
| Aspergillus niger | 20 | 100 |
These results indicate a promising antifungal profile that warrants further investigation.
Antimicrobial Activity
In addition to antifungal properties, the compound has been evaluated for its antibacterial activity. Preliminary screening against various bacterial strains has yielded encouraging results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Bacillus subtilis | 60 |
The compound's MIC values suggest it possesses moderate antibacterial activity.
Case Studies
-
Antifungal Efficacy Against Dermatophytes:
A study conducted by researchers at the University of São Paulo evaluated the antifungal properties of the compound against common dermatophytes. The study utilized a broth microdilution method to determine MIC values and found that the compound exhibited potent antifungal activity comparable to standard treatments. -
Antimicrobial Screening:
In another investigation published in the Journal of Heterocyclic Chemistry, the compound was screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Gram-positive strains like Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
